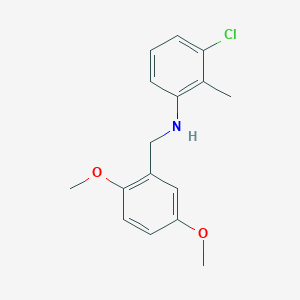![molecular formula C21H24N6 B5713625 [4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves base-catalyzed ring transformations, utilizing suitably functionalized precursors and catalysis to achieve the desired molecular architecture. For instance, efficient synthesis methods have been developed for related compounds, such as (E)-(2-arylpyrazino[1,2-a]pyrimidine-4-ylidene)acetonitriles, through base-catalyzed ring transformation of 2H-pyran-2-ones using 2-aminopyrazine and arylamidinium salts (Pratap et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by their unique fused ring system, which impacts their chemical reactivity and interaction with biological targets. Structural analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the molecular configuration and understanding the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Pyrazolopyrimidine compounds participate in various chemical reactions, leading to a broad range of derivatives with potential biological activities. Their reactivity can be tailored by modifying functional groups, enabling the synthesis of compounds with desired chemical properties. For example, cyanoacetylation reactions have been employed to synthesize pyrazolo[3,4-d]pyrimidin-6-yl derivatives, showcasing the versatility of pyrazolopyrimidines as synthetic intermediates (Salaheldin, 2009).
Mécanisme D'action
Target of Action
It is known that similar compounds with a pyrazolo[1,5-a]pyrimidin-7 core structure have been associated with various modes of action against mycobacterium tuberculosis (mtb) .
Biochemical Pathways
Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (fad)-dependent hydroxylase (rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen . This suggests that the compound may interact with metabolic pathways involving FAD-dependent hydroxylases.
Result of Action
The compound has shown promising activity against Mtb within macrophages . This suggests that it may have a significant impact on the cellular level, potentially affecting the survival and replication of Mtb within host cells.
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound [4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile has been found to interact with CDK2, a cyclin-dependent kinase . These interactions are believed to inhibit the activity of CDK2, thereby affecting the cell cycle progression .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines . It appears to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with CDK2, leading to its inhibition . This inhibition disrupts the normal cell cycle progression and leads to apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exhibit significant cytotoxic activities against various cell lines
Propriétés
IUPAC Name |
2-[4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-16(2)19-14-20(26-12-10-25(9-8-22)11-13-26)27-21(24-19)18(15-23-27)17-6-4-3-5-7-17/h3-7,14-16H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYTVOKTNSKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)

![3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5713563.png)

![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)
![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

